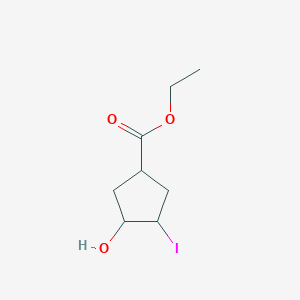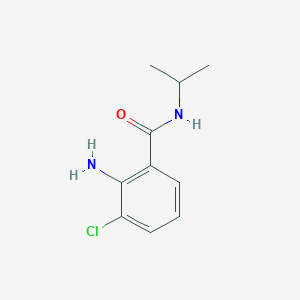
2-Methoxy-2-(2-methylcyclopropyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2-(2-methylcyclopropyl)butan-1-amine is an organic compound with the molecular formula C9H19NO
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(2-methylcyclopropyl)butan-1-amine typically involves the reaction of 2-methylcyclopropyl ketone with methoxyamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired amine product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-2-(2-methylcyclopropyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-Methoxy-2-(2-methylcyclopropyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-2-(2-methylcyclopropyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-2-methylpropan-1-amine hydrochloride: A similar compound with a slightly different structure and properties.
2-Methoxy-2-methylpropan-1-amine: Another related compound with comparable chemical behavior.
Uniqueness
2-Methoxy-2-(2-methylcyclopropyl)butan-1-amine is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
2-methoxy-2-(2-methylcyclopropyl)butan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-4-9(6-10,11-3)8-5-7(8)2/h7-8H,4-6,10H2,1-3H3 |
Clé InChI |
FPWVFBKGLWKQIU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)(C1CC1C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)

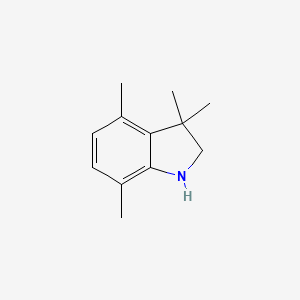
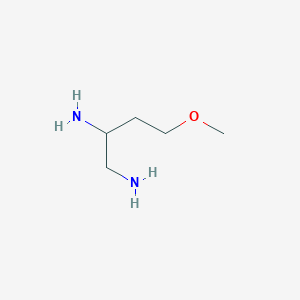
![(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13074000.png)

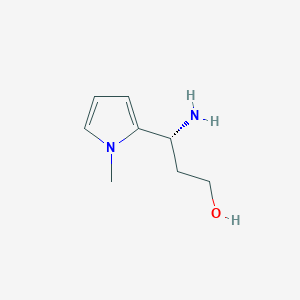
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
![4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)
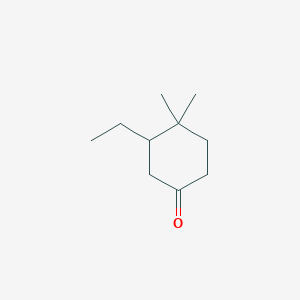
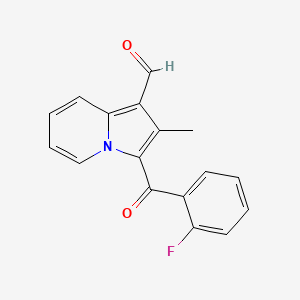
![2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13074033.png)
